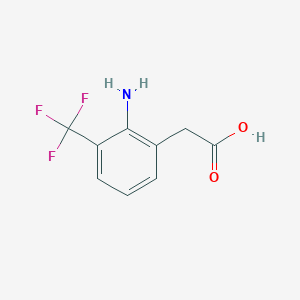

2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid

Beschreibung

2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid is a fluorinated aromatic compound featuring an acetic acid backbone substituted with an amino group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position of the phenyl ring. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol. The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, owing to its electron-withdrawing CF₃ group and polar functional groups .

Eigenschaften

Molekularformel |

C9H8F3NO2 |

|---|---|

Molekulargewicht |

219.16 g/mol |

IUPAC-Name |

2-[2-amino-3-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(8(6)13)4-7(14)15/h1-3H,4,13H2,(H,14,15) |

InChI-Schlüssel |

VBEIMSTXGJNROI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Strecker Synthesis Route

Step 1: Formation of Aminonitrile Intermediate

The aldehyde undergoes a Strecker reaction, where it reacts with ammonia and hydrogen cyanide (or equivalents) to form the corresponding aminonitrile intermediate. This step introduces the amino and nitrile functionalities adjacent to the aromatic ring.Step 2: Hydrolysis of Aminonitrile

The aminonitrile is hydrolyzed under acidic conditions to yield the amino acid. Hydrolysis converts the nitrile group into a carboxylic acid, completing the amino acid structure.Stereochemical Considerations

The Strecker synthesis typically produces a racemic mixture. To obtain the desired (2S)-enantiomer, chiral resolution or asymmetric synthesis methods are employed post-synthesis.

Chiral Resolution and Asymmetric Synthesis

Chiral Auxiliaries and Catalysts

Use of chiral auxiliaries such as Evans oxazolidinones or enzymatic resolution with lipases/acylases can selectively isolate or produce the (2S)-enantiomer.Industrial Scale-Up

Continuous flow reactors and automated reagent addition systems are used to maintain stereochemical integrity and improve yield and reproducibility in industrial settings.

Alternative Synthetic Routes

Diazotization and Hydrolysis

Some methods involve diazotization of substituted phenylacetic acid derivatives followed by hydrolysis to introduce or modify substituents on the aromatic ring, including trifluoromethyl groups.Nitration, Reduction, and Hydrolysis

Multi-step sequences starting from nitrophenyl acetonitriles involve reduction (using iron or zinc powder), acetylation, nitration, and hydrolysis to yield amino phenylacetic acids, which can be adapted for trifluoromethyl-substituted analogs.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Strecker Reaction | Ammonia, Hydrogen cyanide, solvent (water or alcohol) | Typically room temperature to mild heating |

| Aminonitrile Hydrolysis | Acidic conditions (e.g., HCl, reflux) | Hydrolysis time varies (hours) |

| Reduction (if nitro intermediates used) | Iron powder or zinc powder, acidic aqueous medium, reflux at 90–95°C | Used for nitro group reduction |

| Acetylation | Acetic anhydride, room temperature | For protection or modification |

| Nitration | Nitric acid and sulfuric acid mixture | Temperature control critical (10–15°C) |

| Diazotization | Diazotizing agents, phase transfer catalysts, Cu catalysts | For aromatic substitution modifications |

Purification and Characterization

Purification

Recrystallization from ethanol/water mixtures and reverse-phase chromatography (C18 silica) are common to achieve high purity and enantiomeric excess.-

- Chiral HPLC for enantiomeric purity

- NMR (1H, 13C, 19F) to confirm trifluoromethyl substitution and amino acid structure

- LC-MS/MS for molecular weight and impurity profiling

- Elemental Analysis to confirm composition

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Strecker Synthesis | 3-(Trifluoromethyl)benzaldehyde | Aminonitrile formation, hydrolysis | Straightforward, scalable | Racemic mixture, requires resolution |

| Multi-step Reduction/Nitration | p-Nitrophenyl acetonitrile or derivatives | Reduction, acetylation, nitration, hydrolysis | Established industrial methods | Multi-step, longer reaction times |

| Diazotization-Hydrolysis | Substituted phenylacetic acid derivatives | Diazotization, hydrolysis | Allows substitution modifications | Requires careful control of conditions |

| Chiral Resolution | Racemic amino acid mixtures | Enzymatic or chemical resolution | High enantiomeric purity | Additional purification steps |

Research Findings and Optimization Notes

Stereochemical Integrity : Maintaining the (2S) configuration is critical; low temperatures and short reaction times during hydrolysis and reduction minimize racemization.

Trifluoromethyl Group Effects : The strong electron-withdrawing nature of the trifluoromethyl group influences regioselectivity and reaction kinetics, often directing electrophilic substitutions to meta positions and affecting coupling reactions.

Industrial Considerations : Continuous flow synthesis and automated control systems improve reproducibility and scalability, especially for maintaining stereochemical purity.

Stability : The compound is best stored at low temperatures (-20°C) under inert atmosphere to prevent degradation and racemization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in tryptophan metabolism and is implicated in various conditions, including cancer and depression. Inhibition of IDO could lead to enhanced immune responses and improved therapeutic outcomes in these diseases.

Case Studies

- Anticancer Activity : A study highlighted the compound's ability to inhibit cancer cell proliferation. The mechanism involves modulation of the tumor microenvironment through IDO inhibition, which could enhance the effectiveness of existing cancer therapies.

- Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Future Research Directions

Despite promising findings, further research is needed to fully elucidate the mechanisms of action and therapeutic potential of 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid. Areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with target enzymes like IDO.

- Development of Derivatives : To enhance efficacy and specificity for therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic Acid and Analogues

Key Differences and Implications

Electronic and Steric Effects

- Trifluoromethyl Position : Moving the CF₃ group from C3 (target compound) to C4 (4-(trifluoromethyl)phenylacetic acid) reduces steric hindrance near the carboxylic acid, enhancing substrate-enzyme interactions .

- Amino vs. Hydroxyl Substitution: Replacing the amino group with a hydroxyl (as in 3-(trifluoromethyl)mandelic acid) increases acidity (pKa ~2.5 vs. ~4.5 for the amino analogue), making it more suitable for chiral separations .

Pharmacokinetic Properties

- Lipophilicity : Propionic acid derivatives (e.g., 3-(2-Trifluoromethylphenyl)propionic acid) exhibit higher logP values (~3.1) compared to acetic acid analogues (~2.2), improving membrane permeability but reducing aqueous solubility .

- Metabolic Stability: The CF₃ group in all analogues reduces oxidative metabolism, but the amino group in the target compound may introduce phase II conjugation pathways (e.g., glucuronidation) absent in non-amino derivatives .

Biologische Aktivität

2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid, commonly referred to as a trifluoromethylated amino acid, has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₉H₈F₃N₁O₂, with a molecular weight of approximately 219.16 g/mol. Its structure includes an amino group, an acetic acid moiety, and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development .

The biological activity of 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, crucial for binding to enzymes and receptors. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This inhibition could have therapeutic implications for conditions such as cancer and depression.

Biological Activity

Research indicates that 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid exhibits significant biological activity across various assays:

- Antimycobacterial Activity : The compound has shown promising results in inhibiting Mycobacterium tuberculosis. In vitro studies identified its minimum inhibitory concentration (MIC) values against different strains of M. tuberculosis, indicating its potential as an antimycobacterial agent.

| Strain | Media | MIC (mg/L) | Rifampin (mg/L) | Isoniazid (mg/L) |

|---|---|---|---|---|

| Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 | 0.03 | 0.016 |

| H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 | 0.016 | 0.016 |

| Erdman | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

| H37Rv | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 | >16 | <0.008 | 0.016 |

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Inhibition of Indoleamine 2,3-Dioxygenase : A study highlighted the role of this compound as a selective inhibitor of IDO, which is crucial in modulating immune responses and influencing tumor microenvironments. This inhibition could potentially enhance the efficacy of cancer therapies by altering tryptophan metabolism.

- Antimycobacterial Efficacy : In vivo pharmacokinetic studies demonstrated that while the compound showed some promise against M. tuberculosis, it lacked sufficient efficacy in acute infection models compared to established treatments like rifampin and ethambutol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.